4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
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Overview
Description
(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE is an organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position . The chemical formula for this compound is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride at ambient temperature yields indoles via a formal reductive C(sp²)–H amination reaction .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Additionally, it has applications in the pharmaceutical industry for drug development and in material science for the synthesis of novel materials .
Mechanism of Action
The mechanism of action of (3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE involves its interaction with specific molecular targets. One known target is histone acetyltransferase KAT2B, which plays a role in gene expression regulation . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell proliferation and apoptosis. The exact pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other n-alkylindoles, such as 1-methyl-3-(3-oxobut-1-en-1-yl)-1H-indole . These compounds share the indole moiety but differ in the nature and position of their substituents. The uniqueness of (3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-4-(1-methylindol-3-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBFAGILCNRB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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